![molecular formula C14H18N2O3 B1517867 3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1096901-74-4](/img/structure/B1517867.png)
3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
A general method for synthesizing substituted dimethylisoxazolo[5,4-b]pyridine and benzo[b][1,8]naphthyridine derivatives demonstrates the versatility of heterocyclic compounds in organic synthesis. These compounds are formed using a one-pot synthesis involving aromatic aldehydes, aminoquinoline, or aminoisoxazole, highlighting the potential for creating a wide array of derivatives from a core heterocyclic structure (Guleli et al., 2019).
Antioxidant Activity
The development of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives and their evaluation for antioxidant activity exemplify the biological relevance of such compounds. These derivatives have shown remarkable antioxidant activity, suggesting their potential utility in developing therapeutic agents or in applications where oxidative stress mitigation is desired (Zaki et al., 2017).
Molecular Docking and Biological Screening
Research into novel pyridine and fused pyridine derivatives, including their preparation and in silico molecular docking screenings, showcases the application of heterocyclic compounds in drug discovery. The compounds were assessed for antimicrobial and antioxidant activities, demonstrating the broad utility of these structures in identifying new bioactive molecules (Flefel et al., 2018).
Transformation into Bioactive Derivatives
The transformation of ethyl 2-aminothiazole carboxylate into derivatives with substituted thiazolo[5,4-c]pyridines further illustrates the synthetic versatility and potential biological application of these compounds. Such transformations enable the creation of molecules with varied biological activities, underlining the importance of heterocyclic chemistry in medicinal chemistry research (Albreht et al., 2009).
properties
IUPAC Name |
3-(2,2-dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-8-6-9(13(17)18)11-10(7-14(2,3)4)16-19-12(11)15-8/h6H,5,7H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVUDTSLBCIJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)CC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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